2,4-Dibromo-5-ethoxy benzaldehyde
Overview
Description
2,4-Dibromo-5-ethoxy benzaldehyde is a chemical compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is used in various chemical reactions as an intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one ethoxy group, and one formyl group .Chemical Reactions Analysis
This compound, like other benzaldehydes, can participate in various chemical reactions. For instance, 2,5-Dibromobenzaldehyde can react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . The specific reactions that this compound can undergo may depend on the reaction conditions and the presence of other reagents.Scientific Research Applications
Synthesis and Catalysis
- 2,4-Dibromo-5-ethoxy benzaldehyde is utilized in the synthesis of various compounds. For instance, it can catalyze the formation of 5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one, offering high yields under specific conditions like a strong acid ion exchange resin and optimal ratios of reactants (Yang-Qing Mo, 2009).
Application in Organic Synthesis
- In organic synthesis, this compound is involved in the preparation of dihydropyridines, precursors for pharmaceuticals like calcium channel blockers. Using basic carbons as catalysts, it aids in the condensation process of benzaldehyde with ethyl cyanoacetate (Elizabeth Perozo-Rondón et al., 2006).
Structural and Chemical Analysis
- Its derivatives are also significant in crystallography and structural analysis. For example, in the crystalline state, certain benzaldehyde derivatives exhibit distinct conformations, which are crucial for understanding molecular interactions and structural properties (P. G. Jene et al., 1999).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of this compound are synthesized for potential applications in pharmacy, serving as building blocks for various drugs (Nguyen To Hoai et al., 2018).
Magnetic Properties and Material Science
- It's also used in material science, particularly in the study of magnetic properties. For instance, its derivatives are part of the synthesis process in studies investigating the magnetic properties of Co(II)4O4 cubes (Kun Zhang et al., 2013).
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-ethoxy benzaldehyde in chemical reactions can vary depending on the specific reaction. For example, in a reaction involving a benzylic halide, the reaction could proceed via an SN1 or SN2 pathway, with the pathway depending on whether the benzylic halide is primary, secondary, or tertiary .
Properties
IUPAC Name |
2,4-dibromo-5-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVJMCCJITIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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